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Compound of Interest

Compound Name: 3-Chloro-5-nitrobenzotrifluoride

CAS No.: 401-93-4

Cat. No.: B3024581 Get Quote

Technical Guide for Organic Synthesis & Medicinal Chemistry

Executive Summary
3-Chloro-5-nitrobenzotrifluoride (CAS 401-93-4) is a specialized aromatic building block

defined by its 1,3,5-trisubstitution pattern. Unlike standard ortho/para isomers, this compound

provides a "meta-meta" scaffold where the chlorine, nitro, and trifluoromethyl groups are

mutually meta to one another.

This geometry is electronically unique: while the ring is electron-deficient due to the Nitro (-

NO₂) and Trifluoromethyl (-CF₃) groups, the Chlorine (-Cl) is located in the meta position

relative to these withdrawing groups. This renders the chlorine unactivated for standard SNAr

reactions, a common pitfall for researchers assuming generic nitro-aryl halide reactivity.

Primary Utility:

Gateway to 3,5-Disubstituted Anilines: The primary industrial application is the selective

reduction of the nitro group to yield 3-chloro-5-(trifluoromethyl)aniline, a critical intermediate

for high-value veterinary antiparasitics (e.g., Afoxolaner) and kinase inhibitors.

Lipophilic Tuning: The 3-chloro-5-trifluoromethylphenyl moiety is a "privileged scaffold" in

medicinal chemistry, offering high lipophilicity and metabolic stability while avoiding the steric

clash often seen with ortho-substituents.
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Chemical Profile & Electronic Analysis
Property Data

CAS Number 401-93-4

Molecular Formula C₇H₃ClF₃NO₂

Molecular Weight 225.55 g/mol

Appearance Pale yellow liquid

Boiling Point 206–208 °C

Density ~1.54 g/cm³

Electronic Character Highly electron-deficient (π-acidic)

Key Hazard Skin/Eye Irritant, Toxic by inhalation/ingestion

Structural Reactivity Analysis
The reactivity of 3-chloro-5-nitrobenzotrifluoride is dictated by the "Meta-Lock" phenomenon:

SNAr Deactivation: Nucleophilic Aromatic Substitution (SNAr) typically requires an electron-

withdrawing group (EWG) ortho or para to the leaving group to stabilize the Meisenheimer

complex. Here, both EWGs (-NO₂ and -CF₃) are meta to the Chlorine. Consequently, the

Chlorine is essentially inert to standard nucleophiles (amines, alkoxides) under mild

conditions.

Nitro Reducibility: The nitro group remains highly reactive toward reduction. This is the

molecule's primary "handle" for modification.

C-Cl Activation: While SNAr is blocked, the C-Cl bond remains accessible via oxidative

addition with transition metals (Palladium/Nickel), enabling Suzuki or Buchwald-Hartwig

couplings, provided electron-rich ligands are used to overcome the electronic deactivation.

Synthetic Versatility & Reaction Pathways[3]
The following diagram maps the divergent synthesis pathways available from this building

block. Note the critical distinction between the "Blocked" SNAr path and the "Open" Reduction
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Figure 1: Reactivity profile showing the preferred reduction pathway versus the disfavored

SNAr pathway.

Key Application: Synthesis of Afoxolaner
Intermediates
The most prominent application of the 3-chloro-5-trifluoromethylphenyl moiety is in the

synthesis of isoxazoline-based ectoparasiticides like Afoxolaner (NexGard).

Mechanism of Action
The 3,5-disubstituted ring fits into a hydrophobic pocket of the GABA-gated chloride channel in

insects. The specific geometry of the meta-chloro and meta-trifluoromethyl groups is critical for

binding affinity and selectivity against mammalian channels.

Experimental Protocol: Nitro Reduction
Objective: Synthesis of 3-Chloro-5-(trifluoromethyl)aniline. Note: This protocol avoids catalytic

hydrogenation if halogen dehalogenation (loss of Cl) is a risk, though carefully controlled Pd/C

hydrogenation is possible.
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Reagents:

Substrate: 3-Chloro-5-nitrobenzotrifluoride (1.0 equiv)

Reductant: Iron powder (3.0 equiv) or SnCl₂

Solvent: Ethanol / Water (4:1)

Catalyst: Ammonium Chloride (NH₄Cl) or dilute HCl

Procedure:

Setup: Charge a 3-neck round-bottom flask with 3-chloro-5-nitrobenzotrifluoride (10 g, 44

mmol) and Ethanol (80 mL).

Activation: Add a solution of NH₄Cl (2.3 g) in Water (20 mL). Heat the mixture to 60°C.

Reduction: Add Iron powder (7.4 g, 132 mmol) portion-wise over 30 minutes. The reaction is

exothermic; maintain temperature <80°C.

Reflux: Stir at reflux for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:2) for disappearance of

the nitro compound.

Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with

Ethanol.

Isolation: Concentrate the filtrate under reduced pressure. Dissolve residue in Ethyl Acetate,

wash with NaHCO₃ (sat. aq.) and Brine. Dry over Na₂SO₄.[1]

Purification: Distillation under reduced pressure or flash chromatography yields the aniline as

a pale yellow oil.

Yield Expectation: 85–92%

Advanced Functionalization: Overcoming the
"Meta" Barrier
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If your synthesis requires replacing the Chlorine atom (e.g., to create a biaryl system), standard

conditions will fail. You must use Palladium-catalyzed cross-coupling.

Protocol: Suzuki-Miyaura Coupling
Challenge: The electron-deficient nature of the ring and steric crowding can make oxidative

addition sluggish. Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or

NHC ligands.

Standard Conditions:

Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

Base: K₃PO₄ (2.0 equiv)

Solvent: Toluene/Water (10:1) or 1,4-Dioxane

Temperature: 100°C

Why this works: The bulky, electron-rich ligand facilitates the oxidative addition of the Palladium

into the unactivated C-Cl bond, enabling the coupling with boronic acids despite the meta-

deactivation.

Safety & Handling (HSE)
Toxicity: Like most nitro-halo-aromatics, this compound is toxic if swallowed or inhaled. It is a

suspected mutagen.

Skin Absorption: Rapid absorption through skin. Double-gloving (Nitrile/Laminate) is

recommended.

Thermal Stability: Nitro compounds carry a risk of decomposition at high temperatures. Do

not distill the nitro-starting material to dryness; ensure a heel remains or use high-vacuum to

lower the boiling point.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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